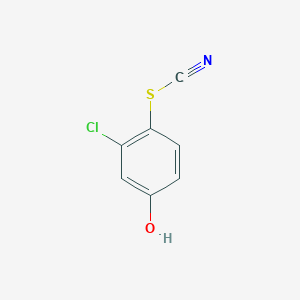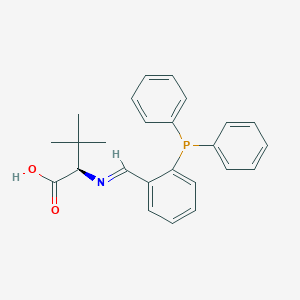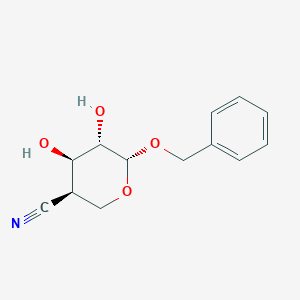
Methyl 8-bromo-3-chloro-1-naphthoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 8-bromo-3-chloro-1-naphthoate is an organic compound with the molecular formula C12H8BrClO2 It is a derivative of naphthalene, characterized by the presence of bromine and chlorine atoms at the 8th and 3rd positions, respectively, and a methyl ester group at the 1st position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 8-bromo-3-chloro-1-naphthoate typically involves the bromination and chlorination of naphthalene derivatives followed by esterification. One common method includes:
Bromination: Naphthalene is first brominated using bromine (Br2) in the presence of a catalyst such as iron (Fe) to introduce a bromine atom at the 8th position.
Chlorination: The brominated naphthalene is then chlorinated using chlorine (Cl2) or a chlorinating agent like thionyl chloride (SOCl2) to introduce a chlorine atom at the 3rd position.
Esterification: The resulting 8-bromo-3-chloro-1-naphthoic acid is then esterified with methanol (CH3OH) in the presence of an acid catalyst such as sulfuric acid (H2SO4) to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Bromination and Chlorination: Using large reactors for the bromination and chlorination steps, ensuring controlled reaction conditions to maximize yield and purity.
Continuous Esterification: Employing continuous flow reactors for the esterification process to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 8-bromo-3-chloro-1-naphthoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The compound can be reduced to remove the halogen atoms, typically using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The methyl ester group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., NH3, RSH) in polar solvents like ethanol or dimethylformamide (DMF) under reflux conditions.
Reduction: LiAlH4 in anhydrous ether or tetrahydrofuran (THF) at low temperatures.
Oxidation: KMnO4 in aqueous or alkaline conditions at elevated temperatures.
Major Products
Substitution: Derivatives with different functional groups replacing the halogens.
Reduction: Naphthalene derivatives with reduced halogen content.
Oxidation: 8-bromo-3-chloro-1-naphthoic acid.
Wissenschaftliche Forschungsanwendungen
Methyl 8-bromo-3-chloro-1-naphthoate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Investigated for potential pharmacological properties, including anti-inflammatory and anticancer activities.
Material Science: Utilized in the development of novel materials with specific electronic or optical properties.
Biological Studies: Employed in studies to understand its interactions with biological molecules and potential as a biochemical probe.
Wirkmechanismus
The mechanism by which Methyl 8-bromo-3-chloro-1-naphthoate exerts its effects depends on its application:
In Organic Synthesis: Acts as a building block, participating in various chemical reactions to form desired products.
In Medicinal Chemistry: May interact with specific enzymes or receptors, modulating their activity and leading to therapeutic effects.
In Material Science: Contributes to the properties of materials through its structural and electronic characteristics.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 8-bromo-1-naphthoate: Lacks the chlorine atom at the 3rd position.
Methyl 3-chloro-1-naphthoate: Lacks the bromine atom at the 8th position.
Methyl 8-bromo-3-nitro-1-naphthoate: Contains a nitro group instead of a chlorine atom.
Uniqueness
Methyl 8-bromo-3-chloro-1-naphthoate is unique due to the presence of both bromine and chlorine atoms, which can influence its reactivity and interactions in chemical and biological systems. This dual halogenation can provide distinct properties compared to compounds with only one halogen substituent.
Eigenschaften
Molekularformel |
C12H8BrClO2 |
|---|---|
Molekulargewicht |
299.55 g/mol |
IUPAC-Name |
methyl 8-bromo-3-chloronaphthalene-1-carboxylate |
InChI |
InChI=1S/C12H8BrClO2/c1-16-12(15)9-6-8(14)5-7-3-2-4-10(13)11(7)9/h2-6H,1H3 |
InChI-Schlüssel |
GRNDDYZWJCNKIL-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=C2C(=CC(=C1)Cl)C=CC=C2Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


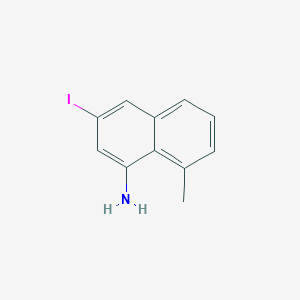

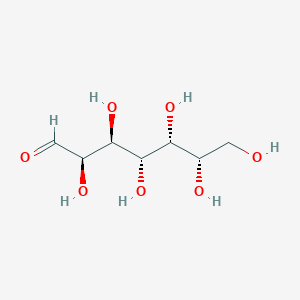


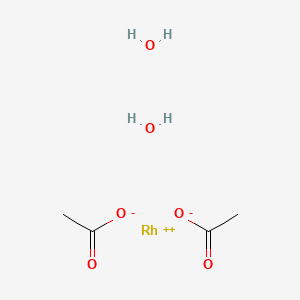
![8-Bromo-7-fluoro-4H-benzo[d][1,3]dioxin-4-one](/img/structure/B12849959.png)
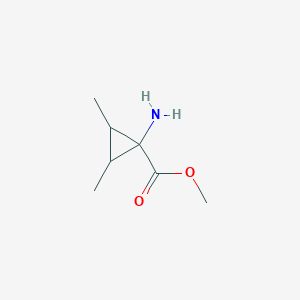
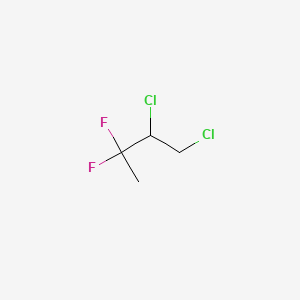
![Methyl 2-methyl-2H-pyrazolo[4,3-b]pyridine-6-carboxylate](/img/structure/B12849973.png)

